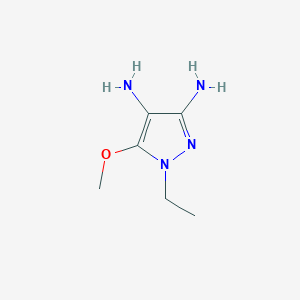
3,6-Dichloro-4,5-diethylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4,5-diethylpyridazine, commonly known as 3,6-DCP, is an organic compound used in a variety of scientific fields, including drug synthesis, medical research, and industrial applications. 3,6-DCP is a heterocyclic compound, and its chemical structure consists of a pyridazine ring, two chlorine atoms, and two ethyl groups. It has a molecular weight of 213.05 g/mol and a melting point of 118-120°C. 3,6-DCP is a colorless to pale yellow solid, with a pungent odor.
Mecanismo De Acción
The mechanism of action of 3,6-DCP is not fully understood. However, it is believed that 3,6-DCP acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). Inhibition of these enzymes leads to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3,6-DCP has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DCP are not fully understood. However, studies have shown that 3,6-DCP has anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, 3,6-DCP has been shown to have antioxidant and neuroprotective effects. Studies have also shown that 3,6-DCP can inhibit the activity of certain enzymes, such as COX and PLA2, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-DCP in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 3,6-DCP is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory applications. The main limitation of using 3,6-DCP in laboratory experiments is its instability, as it is prone to oxidation and hydrolysis.
Direcciones Futuras
The potential future applications of 3,6-DCP are numerous. Further research is needed to explore the potential therapeutic applications of 3,6-DCP, such as its use as an anti-inflammatory, anti-cancer, and anti-depressant drug. In addition, further research is needed to explore the potential industrial applications of 3,6-DCP, such as its use as a catalyst in the production of polymers and plastics. Finally, further research is needed to explore the potential biochemical and physiological effects of 3,6-DCP, such as its ability to inhibit the activity of certain enzymes and transcription factors.
Métodos De Síntesis
3,6-DCP is synthesized by a reaction between 3,6-dichloropyridazine and diethyl sulfate. The reaction is typically carried out in aqueous solution, at a temperature of 80-90°C, for a period of about one hour. The reaction yields a product that is a mixture of 3,6-DCP and 3,6-diethylpyridazine. The 3,6-DCP is then isolated by recrystallization from aqueous ethanol.
Aplicaciones Científicas De Investigación
3,6-DCP has been used in a variety of scientific research applications, including drug synthesis, medical research, and industrial applications. In drug synthesis, 3,6-DCP is used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-depressants. In medical research, 3,6-DCP is used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. In industrial applications, 3,6-DCP is used as a catalyst in the production of polymers and plastics.
Propiedades
IUPAC Name |
3,6-dichloro-4,5-diethylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDLGPQCQNDHHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN=C1Cl)Cl)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548480 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107228-53-5 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)




![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)


